REACTION_CXSMILES
|
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=12.P(Cl)(Cl)(Cl)=O.O.CN([CH:19]=[O:20])C>>[N:1]1[CH:2]=[C:3]([CH:19]=[O:20])[N:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=12
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
N=1C=CN2C1C=NC=C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.26 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir 72 h under nitrogen at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
residual organics extracted with diethyl ether (3×30 mL)
|
Type
|
CONCENTRATION
|
Details
|
The remaining aqueous portion was concentrated to dryness under a nitrogen stream
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1C=C(N2C1C=NC=C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |